molecular formula C24H30N2O4 B107669 Draquinolol CAS No. 67793-71-9

Draquinolol

Cat. No.: B107669
CAS No.: 67793-71-9
M. Wt: 410.5 g/mol
InChI Key: MZELTXWHFDTAOO-UHFFFAOYSA-N
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Description

Draquinolol is a beta blocker with selectivity for the β1 receptor. It is known for its chemical structure, which includes a tert-butyl group, a methoxy group, and an isoquinolinone core. The compound’s IUPAC name is 3-(4-{2-Hydroxy-3-[(2-methyl-2-propanyl)amino]propoxy}phenyl)-7-methoxy-2-methyl-1(2H)-isoquinolinone .

Scientific Research Applications

Draquinolol has a wide range of applications in scientific research:

Mechanism of Action

As a beta blocker, Draquinolol works by selectively blocking the β1 receptors. This reduces the effects of adrenaline and noradrenaline on these receptors, leading to a decrease in heart rate and blood pressure .

Preparation Methods

The synthesis of Draquinolol involves multiple steps, starting with the preparation of the isoquinolinone core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

Draquinolol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and amino groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Draquinolol is compared with other beta blockers such as:

    Atenolol: Another β1-selective blocker with a similar mechanism of action.

    Metoprolol: Known for its cardioselectivity and use in treating heart conditions.

    Propranolol: A non-selective beta blocker used for various cardiovascular issues.

This compound’s uniqueness lies in its specific chemical structure, which provides distinct pharmacological properties .

Properties

IUPAC Name

3-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-7-methoxy-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-24(2,3)25-14-18(27)15-30-19-9-6-16(7-10-19)22-12-17-8-11-20(29-5)13-21(17)23(28)26(22)4/h6-13,18,25,27H,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZELTXWHFDTAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC)C(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024412
Record name 3-(p-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-7-methoxy-2-methylisocarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67793-71-9
Record name Draquinolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67793-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Draquinolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067793719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(p-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-7-methoxy-2-methylisocarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DRAQUINOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3B3L3Q0GV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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